molecular formula C23H38O2S B11959193 2-(Hexadecylthio)benzoic acid

2-(Hexadecylthio)benzoic acid

Katalognummer: B11959193
Molekulargewicht: 378.6 g/mol
InChI-Schlüssel: BRIKRLUEFVZEQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hexadecylthio)benzoic acid is an organic compound with the molecular formula C23H38O2S It is a derivative of benzoic acid, where a hexadecylthio group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecylthio)benzoic acid typically involves the reaction of benzoic acid derivatives with hexadecylthiol. One common method is the nucleophilic substitution reaction, where the thiol group replaces a leaving group on the benzene ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hexadecylthio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(Hexadecylthio)benzoic acid is not well-studied. its effects are likely related to its ability to interact with biological membranes due to its amphiphilic nature. The hexadecylthio group can insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Hexadecylthio)benzoic acid is unique due to the position of the hexadecylthio group on the benzene ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can lead to different interactions with other molecules and biological systems, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C23H38O2S

Molekulargewicht

378.6 g/mol

IUPAC-Name

2-hexadecylsulfanylbenzoic acid

InChI

InChI=1S/C23H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)23(24)25/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25)

InChI-Schlüssel

BRIKRLUEFVZEQK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCSC1=CC=CC=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.